5-Chloro-2-(3-chlorophenoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(3-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMGEYNUMSEUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloro-2-(3-chlorophenoxy)benzoic acid molecular weight and formula
Part 1: Executive Summary & Core Identity
5-Chloro-2-(3-chlorophenoxy)benzoic acid (CAS: 69199-64-0) represents a critical diphenyl ether scaffold within medicinal chemistry and agrochemical development. Unlike simple benzoic acid derivatives, the incorporation of the m-chlorophenoxy moiety at the ortho position creates a distinct steric and electronic profile. This structural motif—often termed a "privileged scaffold"—is frequently utilized to modulate lipophilicity (LogP) and metabolic stability in drug candidates targeting inflammatory pathways (e.g., COX inhibition) and in the design of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.
This guide provides a rigorous technical breakdown of the compound's physicochemical identity, validated synthetic pathways, and analytical protocols, serving as a definitive reference for laboratory implementation.
Physicochemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 3,5'-Dichloro-2-carboxydiphenyl ether |
| CAS Registry Number | 69199-64-0 |
| Molecular Formula | C₁₃H₈Cl₂O₃ |
| Molecular Weight | 283.11 g/mol |
| Exact Mass | 281.9850 |
| Physical State | White to Off-white Crystalline Powder |
| Melting Point | 122–124 °C (Lit.)[1][2] |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| pKa (Acid) | ~3.0–3.5 (Benzoic acid influence) |
Part 2: Synthetic Methodology (The Ullmann Ether Coupling)
Mechanistic Rationale
The synthesis of this compound relies on the formation of a diaryl ether bond. The most robust industrial and laboratory method is the Ullmann Condensation . This reaction typically involves the coupling of a 2-halobenzoic acid with a phenol.
Why this route?
-
Regioselectivity: Using 2,5-dichlorobenzoic acid ensures the ether linkage forms at the activated ortho position (facilitated by the electron-withdrawing carboxylate group), while the meta chlorine remains intact.
-
Scalability: Copper-catalyzed couplings are robust and avoid the need for expensive palladium catalysts often used in Buchwald-Hartwig couplings.
Reaction Pathway Diagram[3]
Figure 1: Copper-catalyzed Ullmann ether synthesis pathway targeting the ortho-position of the benzoic acid moiety.
Validated Experimental Protocol
Safety Note: This reaction utilizes high temperatures and chlorinated aromatics. Perform all steps in a fume hood.
-
Reagent Charging:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2,5-dichlorobenzoic acid (1.0 eq, 19.1 g) and 3-chlorophenol (1.2 eq, 15.4 g).
-
Add Potassium Carbonate (K₂CO₃) (2.5 eq) to deprotonate the phenol and neutralize the HCl byproduct.
-
Add Copper powder (0.1 eq) or CuI as the catalyst.
-
Solvent: Add 100 mL of DMF (Dimethylformamide) or Pyridine. DMF is preferred for easier workup.
-
-
Reaction:
-
Heat the mixture to 130–140°C under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting benzoic acid spot should disappear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water . The mixture will likely be alkaline due to excess base.
-
Filter off unreacted copper and insoluble salts.
-
Acidification: Slowly add 6N HCl to the filtrate with stirring until pH ~1–2. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water or Toluene to achieve >98% purity.
-
Dry in a vacuum oven at 50°C.
-
Part 3: Analytical Characterization & Logic
To validate the synthesized compound, a multi-modal analytical approach is required. The high lipophilicity of the diphenyl ether core dictates specific HPLC conditions.
Analytical Workflow Diagram
Figure 2: Sequential analytical logic for validating structural identity and purity.
Analytical Specifications
1. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (10% B), 2-15 min (10% -> 90% B), 15-20 min (90% B).
-
Rationale: The compound is hydrophobic. A gradient starting at low organic content ensures retention, while ramping to high organic elutes the compound sharply.
-
Detection: UV at 254 nm (aromatic rings) and 280 nm.
2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Rationale: Carboxylic acids ionize best in negative mode by losing a proton.
-
Expected Signal:
-
[M-H]⁻ Ion: 280.98 m/z (Monoisotopic).
-
Isotope Pattern: Due to two Chlorine atoms, expect a distinct M, M+2, M+4 pattern with approximate intensity ratios of 9:6:1 (characteristic of Cl₂).
-
3. Proton NMR (¹H-NMR) in DMSO-d₆[2]
-
Carboxylic Acid Proton: Broad singlet at ~13.0 ppm (exchangeable with D₂O).
-
Aromatic Region (6.8 – 8.0 ppm):
-
Ring A (Benzoic): Expect signals for H-3, H-4, H-6. H-6 (ortho to COOH) will be the most deshielded doublet (~7.8 ppm).
-
Ring B (Phenoxy): Multiplets corresponding to the 3-chlorophenoxy substitution pattern.
-
Part 4: Biological & Pharmacological Context
While this compound is primarily a research intermediate, its structural class (diphenyl ethers) is bioactive.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Diphenyl ether carboxylates are structural analogs to known herbicides (e.g., Acifluorfen). They act by inhibiting PPO, leading to the accumulation of protoporphyrin IX, which causes light-induced membrane damage in target cells. Researchers use this scaffold to screen for novel agrochemicals.
-
Anti-Inflammatory Potential (COX Inhibition): The structural similarity to Fenamates (e.g., Meclofenamic acid) and Diclofenac suggests potential activity against Cyclooxygenase (COX) enzymes. The ether linkage provides a more flexible hinge than the amine linkage in fenamates, potentially altering binding pocket affinity.
-
Metabolic Stability: The ether bond is generally more resistant to metabolic hydrolysis than ester or amide linkages, making this compound a valuable "hard" scaffold for designing drugs with longer half-lives.
References
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 69199-64-0).[3] Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Chlorinated Benzoic Acid Derivatives. Retrieved from
-
BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid (Related Structure Analysis). Retrieved from
-
Santa Cruz Biotechnology. (2025). Biochemicals: Diphenyl Ether Scaffolds for Proteomics. Retrieved from
Sources
Physical Properties and Characterization of 5-Chloro-2-(3-chlorophenoxy)benzoic Acid
[1][2][3]
Abstract
This technical guide provides an in-depth analysis of the physical, chemical, and structural properties of 5-Chloro-2-(3-chlorophenoxy)benzoic acid (CAS 69199-64-0).[1] As a halogenated diphenyl ether derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates.[1] This document details its thermodynamic behavior, solubility profile, spectral characteristics, and synthetic pathways, offering a foundational resource for researchers in organic synthesis and drug development.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound is a functionalized diphenyl ether featuring a carboxylic acid moiety ortho to the ether linkage, with specific chlorination patterns on both aromatic rings.[1] Its structural integrity is defined by the stability of the ether bond and the reactivity of the carboxylic acid group.[1]
Nomenclature & Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 69199-64-0 |
| Molecular Formula | C₁₃H₈Cl₂O₃ |
| Molecular Weight | 283.11 g/mol |
| InChI Key | KDMGEYNUMSEUKR-UHFFFAOYSA-N |
| SMILES | Clc1cccc(Oc2ccc(Cl)cc2C(=O)O)c1 |
Structural Features
-
Ether Linkage (Ar-O-Ar): Provides a flexible hinge between the two aromatic systems, influencing the molecule's conformational space and lipophilicity.[1]
-
Carboxylic Acid (-COOH): Located at the ortho position relative to the ether linkage, this group is capable of intramolecular hydrogen bonding and dictates the compound's acidity and solubility in aqueous media.[1]
-
Halogenation: The chlorine atoms at the 5-position (benzoic ring) and 3-position (phenoxy ring) increase lipophilicity and metabolic stability, modulating the electronic density of the aromatic systems.[1]
Thermodynamic & Phase Transition Properties[1]
Understanding the solid-state properties is essential for handling, purification, and formulation.[1]
| Property | Value / Range | Source/Note |
| Physical State | Solid (Powder) | Standard conditions |
| Color | White to Off-White | Dependent on purity |
| Melting Point | 122 – 124 °C | Experimental [1] |
| Boiling Point (Predicted) | ~420 °C | Calculated at 760 mmHg |
| Flash Point (Predicted) | ~208 °C | Calculated |
Technical Insight: The melting point range of 122-124 °C indicates a stable crystalline lattice.[1] Deviations from this range (e.g., <120 °C) typically signal the presence of unreacted phenol or decarboxylated impurities.[1]
Solubility & Solution Chemistry
The solubility profile is governed by the balance between the hydrophobic diphenyl ether backbone and the hydrophilic carboxylic acid.[1]
Acidity (pKa)
-
Estimated pKa: 3.0 – 3.5[1]
-
Mechanism: The electron-withdrawing chlorine atom at the 5-position and the phenoxy group (via inductive effects) stabilize the carboxylate anion, rendering the compound more acidic than unsubstituted benzoic acid (pKa 4.2).[1]
Lipophilicity (LogP)
-
Estimated LogP: 3.8 – 4.2[1]
-
Implication: The compound is highly lipophilic.[1] It will partition strongly into organic phases (octanol, dichloromethane) and shows poor solubility in neutral water.[1]
Solubility Profile
| Solvent | Solubility | Protocol Note |
| Water (pH 7) | Very Low (< 0.1 mg/mL) | Requires ionization (pH > 8) for dissolution.[1] |
| DMSO | High (> 50 mg/mL) | Preferred solvent for biological assays.[1] |
| Methanol/Ethanol | High | Suitable for recrystallization.[1] |
| Dichloromethane | Moderate | Good for extraction from acidified aqueous layers.[1] |
Synthetic Pathway & Characterization Workflow
The synthesis typically involves an Ullmann-type condensation, a critical reaction for forming the diaryl ether bond.[1]
Synthesis Diagram
Figure 1: Standard Ullmann condensation pathway for the synthesis of this compound.[1]
Characterization Workflow
To validate the identity of the synthesized compound, the following spectral features should be confirmed:
Handling & Safety (SDS Summary)
Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage Protocol:
References
5-Chloro-2-(3-chlorophenoxy)benzoic acid solubility data
An In-depth Technical Guide to the Solubility of 5-Chloro-2-(3-chlorophenoxy)benzoic acid
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This is particularly true for compounds classified as poorly water-soluble, a category into which a significant number of new chemical entities fall.[1][3] This technical guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive public domain data for this specific molecule, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for experimental determination, and discuss the analytical techniques required for accurate quantification.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic product is fraught with challenges, with poor aqueous solubility being a primary hurdle.[3][4] Solubility influences key physicochemical properties that are pivotal for drug release and absorption, ultimately impacting bioavailability.[3][4] For oral solid dosage forms, inadequate solubility can lead to incomplete dissolution in the gastrointestinal tract, potentially rendering the drug therapeutically ineffective.[3] Therefore, a thorough understanding and characterization of an API's solubility is a cornerstone of pre-formulation studies.[5][6][7]
Pre-formulation studies aim to establish the physicochemical properties of a drug substance to inform the development of a safe, stable, and effective dosage form.[6][7] Key parameters investigated during pre-formulation include pKa, partition coefficient (logP), crystal characteristics, and, most importantly, solubility.[4] This guide will focus on providing a robust framework for determining the solubility of this compound, a molecule with structural features suggesting it may exhibit limited aqueous solubility.
Physicochemical Characterization: Predicting Solubility Behavior
Before embarking on experimental solubility determination, it is crucial to understand the intrinsic physicochemical properties of this compound, as these will govern its solubility behavior.
Ionization Constant (pKa)
As a carboxylic acid, this compound is a weak acid. Its degree of ionization is dependent on the pH of the surrounding medium. The Henderson-Hasselbalch equation describes this relationship, and the pKa is the pH at which the ionized and unionized forms of the molecule are present in equal concentrations.[8][9] The solubility of ionizable drugs is significantly influenced by pH.[8][9][10] For a weak acid like the target compound, solubility is expected to be lower in acidic environments (where it exists predominantly in its less soluble, unionized form) and increase as the pH becomes more alkaline (favoring the formation of the more soluble anionic form).[9][11]
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[4] A higher LogP value indicates greater lipid solubility and, often, lower aqueous solubility. The presence of two chlorophenyl groups in this compound suggests a significant degree of lipophilicity, which would contribute to poor water solubility.
Experimental Determination of Solubility: Protocols and Methodologies
A multi-faceted approach is often necessary to fully characterize the solubility of a compound. The following section details established protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[12]
Principle: An excess amount of the solid compound is equilibrated with a solvent over a prolonged period to achieve saturation. The concentration of the dissolved compound in the supernatant is then quantified.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration/Centrifugation: To remove any remaining solid particles, centrifuge the aliquot or filter it through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (see Section 4).
Diagram: Shake-Flask Solubility Determination Workflow
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5-Chloro-2-(3-chlorophenoxy)benzoic acid safety data sheet SDS
An In-depth Technical Guide on the Safe Handling and Risk Assessment of 5-Chloro-2-(3-chlorophenoxy)benzoic acid
Abstract: Navigating the Safety Profile of a Novel Compound
In the dynamic field of drug discovery and chemical synthesis, researchers are frequently tasked with handling novel compounds for which comprehensive safety data is not yet publicly available. This compound is one such molecule. This technical guide provides a framework for establishing safe handling protocols by extrapolating information from its structural motifs and the safety profiles of analogous compounds. It is designed to empower laboratory professionals with the expertise to conduct a thorough risk assessment and implement robust safety measures, ensuring both personal safety and experimental integrity. This document is a testament to the principle of proactive safety: treating unknown substances with the respect and caution they warrant until their properties are fully characterized.
Compound Identification and the Imperative for a Structured Risk Assessment
This compound (CAS No. 69199-64-0) is a halogenated aromatic carboxylic acid.[1] Its structure features a benzoic acid core, an ether linkage to a chlorophenoxy group, and an additional chlorine substituent on the benzoic ring. A thorough review of publicly accessible safety literature reveals a lack of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound. This absence necessitates a proactive, science-driven approach to hazard assessment, relying on the known properties of its constituent functional groups and data from structurally related chemicals.
This guide will therefore synthesize information from compounds such as chlorobenzoic acids and other halogenated aromatic acids to construct a reliable safety framework.[2][3][4]
Presumed Hazard Classification and Mechanistic Rationale
Based on analogous compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound can be reasonably predicted.[5][6] This predictive classification is crucial for establishing initial handling precautions.
Predicted GHS Hazard Classification:
| Hazard Class | Category | Rationale and Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | The carboxylic acid moiety and chlorinated aromatic rings are common features in compounds known to cause skin irritation.[3][7][8] H315: Causes skin irritation. | ! |
| Serious Eye Damage/Irritation | Category 2 | Similar to skin irritation, acidic and aromatic compounds can be harsh on ocular tissues, leading to serious irritation.[3][4][8] H319: Causes serious eye irritation. | ! |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Fine powders of organic acids can irritate the respiratory tract upon inhalation.[3][8] H335: May cause respiratory irritation. | ! |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2/3 | Chlorinated aromatic compounds can be persistent and toxic to aquatic life.[9][10] Prudent practice dictates treating it as potentially hazardous to the environment. H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | môi trường |
Expert Insight: The presence of multiple chlorine atoms on aromatic rings often increases a molecule's lipophilicity and potential for bioaccumulation, justifying the heightened concern for environmental effects. The acidic nature of the carboxylic acid group is the primary driver for the predicted irritant effects on skin, eyes, and the respiratory system.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.
3.1. Primary Engineering Controls All manipulations of solid this compound must be performed within a certified chemical fume hood.[9][11] This is non-negotiable and serves to prevent the inhalation of fine dust particles and contain any potential spills. The fume hood's airflow provides a critical barrier between the researcher and the chemical.
3.2. Personal Protective Equipment (PPE) Protocol PPE is the final barrier of protection and must be selected based on the predicted hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Contaminated gloves should be disposed of immediately.[4] |
| Eye Protection | Tight-sealing safety goggles | Protects against airborne dust particles and potential splashes.[9] |
| Body Protection | Flame-resistant lab coat, fully fastened | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if using a fume hood | If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is mandatory. |
Standard Operating Procedure (SOP) for Safe Handling
The following step-by-step workflow is designed to be a self-validating system, ensuring safety at each stage of handling.
4.1. Preparation and Weighing
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Don PPE: Put on all required PPE as specified in the table above.
-
Prepare Workspace: Line the fume hood surface with absorbent, disposable bench paper.
-
Weighing: Tare a suitable container on an analytical balance placed inside the fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust.[12]
-
Secure Compound: Tightly close the primary container and return it to its designated storage location.
4.2. Solubilization and Reaction Setup
-
Add Solvent: Slowly add the desired solvent to the container with the weighed compound, keeping it within the fume hood.
-
Transfer: If transferring the solution, use appropriate glassware (e.g., a funnel) to minimize the risk of splashes.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood.
4.3. Cleanup and Decontamination
-
Waste Segregation: Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated, labeled hazardous waste container.
-
Glassware Cleaning: Rinse all glassware used with a suitable solvent to remove any residual compound. This rinse solvent must also be collected as hazardous waste.
-
Surface Decontamination: Wipe down the fume hood surfaces with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[7]
Caption: Logical workflow for the safe handling of powdered chemical reagents.
Emergency Procedures: A Protocol for Rapid Response
Accidents, though preventable, require a prepared and immediate response.
5.1. First-Aid Measures The following first-aid responses are based on the predicted hazards of skin and eye irritation.
| Exposure Type | Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12] |
| Skin Contact | Remove contaminated clothing and immediately flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical advice.[9][12] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[10][12] |
5.2. Accidental Release (Spill) Response
Caption: Decision and action flow for a chemical spill response.
For any spill, the primary goal is to prevent the generation of dust.[11] Gently cover the solid spill with an inert absorbent material. Use non-sparking tools for cleanup.[12] All spill cleanup materials must be disposed of as hazardous waste. Do not allow the material to enter drains or waterways.[9][11]
Storage and Disposal: Ensuring Long-Term Safety and Environmental Stewardship
6.1. Storage
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[2][9]
-
The storage area should be a designated corrosives or toxics cabinet.
6.2. Disposal
-
All waste, both solid and solutions containing this compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal must be handled by a certified environmental waste management company, in strict accordance with all local and national regulations.[9][10]
Conclusion
The responsible use of novel chemical compounds is a cornerstone of scientific excellence. While a dedicated SDS for this compound is not currently available, a robust safety protocol can be effectively established through careful analysis of its chemical structure and data from analogous compounds. By adhering to the principles of proactive hazard assessment, implementing multi-layered engineering and personal protective controls, and being prepared for emergencies, researchers can handle this compound with confidence and integrity. This guide serves as a template for that process, championing a culture where safety and scientific progress advance hand-in-hand.
References
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related compound.
- National Institute of Standards and Technology (NIST). (2014, February 27). Safety Data Sheet for m-Chlorobenzoic Acid.
- Merck Millipore. (Date not specified). Safety Data Sheet for a related compound.
- PubChem. (n.d.). Entry for 5-Chloro-2-(3-phenoxypropylamino)benzoic acid.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- TCI Chemicals. (2025, May 27). Safety Data Sheet for a related compound.
- Sdfine. (n.d.). Safety Data Sheet for 3-chloroperoxy benzoic acid.
- Environmental Protection Agency (EPA). (n.d.). Properties of Benzoic acid, 5-amino-2-chloro-4-sulfo-.
- HXCHEM. (n.d.). This compound/CAS:69199-64-0.
- Wikipedia. (n.d.). Benzoic acid.
- Environmental Protection Agency (EPA). (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid.
- PubChem. (n.d.). Entry for 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid.
- Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid: An Application Protocol for Researchers
Abstract
This document provides a detailed guide for the synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid, a key intermediate in various chemical and pharmaceutical research applications. The protocol herein is based on the principles of the Ullmann condensation, a reliable and widely practiced method for the formation of diaryl ethers.[1][2][3] This guide will elaborate on the underlying chemical principles, provide a meticulously detailed experimental protocol, and address critical safety considerations. It is intended for an audience of trained researchers, scientists, and professionals in the field of drug development.
Introduction and Scientific Background
Diaryl ethers are a significant class of organic compounds, forming the structural backbone of numerous biologically active molecules and materials.[1][4] The synthesis of these compounds is, therefore, of considerable interest. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, stands as a classic and effective method for creating the C-O bond that defines a diaryl ether.[1][2][5][6]
This application note focuses on a specific adaptation of the Ullmann condensation to synthesize this compound. The reaction involves the coupling of 3-chlorophenol with a suitable chloro-substituted benzoic acid derivative. The choice of a copper-based catalyst is pivotal, as it facilitates the crucial C-O bond formation.[5][7][8][9] Modern iterations of the Ullmann reaction often employ milder conditions than the harsh temperatures traditionally required, broadening its applicability in complex organic synthesis.[1][5]
The rationale for selecting this synthetic route lies in its efficiency and the commercial availability of the starting materials. The protocol is designed to be robust and reproducible, providing a clear pathway to the desired product.
Synthetic Workflow and Mechanism
The synthesis of this compound is achieved through a copper(I)-catalyzed Ullmann condensation between 3-chlorophenol and 2,5-dichlorobenzoic acid. The reaction proceeds in the presence of a base, which is essential for the deprotonation of the phenol, forming the corresponding phenoxide. This phenoxide then acts as the nucleophile in the coupling reaction.
The catalytic cycle is believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the 2,5-dichlorobenzoic acid. The subsequent reductive elimination from the resulting copper(III) complex yields the target diaryl ether and regenerates the copper(I) catalyst, allowing the cycle to continue.
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 3-Chlorophenol | C₆H₅ClO | 128.56 | 108-43-0 | ≥98% | e.g., Carl Roth |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 50-79-3 | ≥98% | e.g., Sigma-Aldrich |
| Copper(I) oxide | Cu₂O | 143.09 | 1317-39-1 | ≥97% | e.g., Flinn Scientific |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous | Standard Supplier |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | 37% | Standard Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Standard Supplier |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Standard Supplier |
Hazard Identification and Safety Precautions
Researcher Safety is Paramount. A thorough risk assessment must be conducted before commencing any experimental work. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All procedures should be performed within a certified chemical fume hood.
-
3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It is also toxic to aquatic life with long-lasting effects.[10][11] Avoid contact and inhalation.
-
2,5-Dichlorobenzoic Acid: Causes skin and serious eye irritation.[14][15][16] May cause respiratory irritation.[14][15][16] Handle with care to avoid dust generation.
-
Copper(I) Oxide: Harmful if swallowed.[17][18][19][20] May be harmful in contact with skin and causes eye irritation.[17]
-
N,N-Dimethylformamide (DMF): A potential reproductive hazard. Handle with extreme caution and ensure adequate ventilation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[10][11][14][17][18][19][20][21][22]
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzoic acid (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and copper(I) oxide (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask via a syringe. The volume should be sufficient to create a stirrable slurry.
-
Begin stirring the mixture.
Step 2: Addition of 3-Chlorophenol and Reaction
-
In a separate, dry flask, dissolve 3-chlorophenol (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the 3-chlorophenol solution to the reaction mixture at room temperature using a syringe.
-
Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 3: Work-up and Isolation of Crude Product
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a significant volume of cold water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Stir the acidified mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with copious amounts of water to remove any residual DMF and inorganic salts.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, should be determined through small-scale solubility tests.[23]
-
Dissolve the crude solid in a minimum amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the final compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient base, or presence of moisture. | Ensure the use of high-purity, anhydrous reagents and solvents. Consider activating the copper catalyst if necessary. |
| Formation of Side Products | Reaction temperature too high or prolonged reaction time. | Optimize the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Difficulty in Purification | Presence of closely related impurities. | Employ column chromatography for purification if recrystallization is ineffective. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound via a copper-catalyzed Ullmann condensation. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for their ongoing research and development endeavors.
References
- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. RSC Advances.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 2,5-Dichlorobenzoic acid MSDS - 818834 - Merck. Merck.
- A General Copper-Catalyzed Synthesis of Diaryl Ethers - American Chemical Society. Journal of the American Chemical Society.
- Copper(I) Oxide SDS (Safety Data Sheet) - Flinn Scientific. Flinn Scientific.
- Safety Data Sheet: Copper(I) oxide - Carl ROTH. Carl ROTH.
- Safety Data Sheet: Copper(I) oxide - Carl ROTH. Carl ROTH.
- The Ullmann Ether Condensation - ResearchGate.
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry.
- Safety Data Sheet Copper (I) Oxide - ChemSupply Australia. ChemSupply Australia.
- Safety Data Sheet: 3-Chlorophenol - Carl ROTH. Carl ROTH.
- (PDF) Copper Promoted Synthesis of Diaryl Ethers - ResearchGate.
- Exploring Copper Mediated Synthesis of Diaryl Ethers - ScholarWorks. ScholarWorks.
- Ullmann Condens
- 3-Chlorophenol - Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Copper Oxide Cu2O - ESPI Metals. ESPI Metals.
- Common Name: 3-CHLOROPHENOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. New Jersey Department of Health.
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Royal Society of Chemistry.
- 2,5-dichlorobenzoic acid methyl ester - AERU. University of Hertfordshire.
- 3-CHLOROPHENOL FOR SYNTHESIS MSDS CAS-No.: 108-43-0 MSDS - Loba Chemie. Loba Chemie.
- A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling - Benchchem. Benchchem.
- 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. PubChem.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Revista de la Sociedad Química de México.
- 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis - chemicalbook. chemicalbook.
- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. Benchchem.
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Organic Syntheses.
- An In-Depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5) - Benchchem. Benchchem.
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
- UNITED STATES PATENT office - Googleapis.com.
- Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents.
- Synthesis Methods of 2,5 - Dichlorobenzoic Acid - ChemicalBook. ChemicalBook.
- Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid - Benchchem. Benchchem.
- Synthesis of 2,5-dichloro-3-nitrobenzoic acid - PrepChem.com. PrepChem.com.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Copper(I) Oxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 18. carlroth.com [carlroth.com]
- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 20. Copper Oxide Cu2O - ESPI Metals [espimetals.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. carlroth.com [carlroth.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield Synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic Acid
This Application Note is designed for research scientists and process chemists involved in the synthesis of diaryl ether scaffolds, specifically 5-Chloro-2-(3-chlorophenoxy)benzoic acid . This molecule serves as a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical herbicides.
Introduction & Synthetic Strategy
The synthesis of this compound requires the formation of a diaryl ether bond between a benzoic acid derivative and a phenol. The presence of the carboxylic acid moiety at the ortho position to the leaving group (chlorine) activates the ring for Nucleophilic Aromatic Substitution (
Therefore, this protocol utilizes a Copper-Catalyzed Ullmann Condensation . The carboxylic acid functionality acts as a directing group for the copper catalyst, facilitating the oxidative addition step and lowering the activation energy for the displacement of the ortho-chlorine.
Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage.
-
Electrophile: 2,5-Dichlorobenzoic acid (The C2-chlorine is the leaving group; the C5-chlorine remains intact).
-
Nucleophile: 3-Chlorophenol.
Figure 1: Retrosynthetic disconnection showing the key precursors.
Reagents & Materials
To ensure reproducibility and high yield, the following reagents are specified. The choice of base and catalyst is critical for minimizing the decarboxylation side reaction common in benzoic acid derivatives at high temperatures.
Table 1: Critical Reagents List
| Reagent | Role | Specification | Molar Eq. | Notes |
| 2,5-Dichlorobenzoic acid | Substrate (Electrophile) | >98% Purity | 1.0 | The C2-Cl is the active leaving group.[1] |
| 3-Chlorophenol | Substrate (Nucleophile) | >97% Purity | 1.2 - 1.5 | Excess ensures complete consumption of the acid. |
| Potassium Carbonate ( | Base | Anhydrous, Powder | 2.5 | Neutralizes acid substrate + deprotonates phenol. Must be finely ground. |
| Copper (Powder) | Catalyst (Traditional) | < 75 | 0.05 - 0.1 | "Naturkupfer C" or freshly activated powder is preferred. |
| Copper(I) Iodide ( | Catalyst (Modern) | 99.99% trace metals | 0.05 | Use with ligand (optional) for lower temp. |
| DMF or DMAc | Solvent | Anhydrous | N/A | High boiling point (150°C+) required. |
| Toluene | Co-solvent | HPLC Grade | N/A | Used for azeotropic removal of water if needed. |
Experimental Protocol
Method A: Traditional Ullmann Condensation (Robust/Scale-Up)
Best for large-scale synthesis where reagent cost is a priority over reaction time.
Step 1: Preparation of the Phenoxide
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and a Dean-Stark trap, dissolve 3-Chlorophenol (1.2 eq) and 2,5-Dichlorobenzoic acid (1.0 eq) in DMF (5 mL per mmol).
-
Add Potassium Carbonate (2.5 eq) slowly to the mixture.
-
(Optional) Add Toluene (20% v/v) and heat to reflux (110°C) to azeotropically remove water generated from the neutralization. Remove toluene via distillation once water ceases to collect.
Step 2: Coupling Reaction
-
Cool the mixture slightly (to ~100°C) and add Copper Powder (10 mol%).
-
Heat the reaction mixture to 140°C - 150°C .
-
Stir vigorously for 4 to 6 hours .
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid) or HPLC. The limiting reagent (2,5-dichlorobenzoic acid) should disappear.
-
Step 3: Workup & Acidification
-
Cool the reaction mixture to room temperature.
-
Dilute with water (double the volume of DMF used).
-
Filter the mixture through a Celite pad to remove the copper catalyst and insoluble salts. Wash the pad with water.[4][5][6]
-
The filtrate (containing the carboxylate salt of the product) is essentially pH > 10.
-
Acidification: Slowly add 6N HCl to the filtrate with stirring until pH reaches ~1-2.
-
Observation: The product will precipitate as a white to off-white solid.
-
Step 4: Purification
-
Filter the precipitate and wash with cold water (
) to remove residual DMF and inorganic salts. -
Recrystallization: Recrystallize from Ethanol/Water (80:20) or Toluene.[7]
-
Dry in a vacuum oven at 50°C for 12 hours.
Method B: Ligand-Assisted Modern Protocol (High Purity)
Best for research scale (mg to g) requiring milder conditions.
Modifications:
-
Catalyst: Use CuI (5 mol%) + L-Proline (10 mol%) or 2-Picolinic acid (10 mol%).
-
Temperature: Reaction can proceed at 90°C - 110°C .[1]
-
Base:
is often superior to carbonate in ligand-assisted systems to prevent ligand poisoning.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a
-
Coordination: The carboxylate of 2,5-dichlorobenzoic acid coordinates to the
species. -
Oxidative Addition: The Copper inserts into the C-Cl bond (at C2), forming a transient
species. -
Ligand Exchange: The 3-chlorophenoxide displaces the halide on the copper center.
-
Reductive Elimination: The C-O bond forms, releasing the product and regenerating the
catalyst.
Figure 2: Catalytic cycle of the carboxylate-directed Ullmann ether synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure |
| Decarboxylation | Temperature too high (>160°C). | Reduce temp to 130-140°C. Switch to Method B (Ligand-assisted) to run at 100°C. |
| Blue/Green Product | Residual Copper contamination. | Perform an EDTA wash during workup or filter through a silica plug before acidification. |
| Starting Material Remains | Catalyst poisoning. | Ensure the reaction is under inert atmosphere ( |
References
-
Ullmann, F. (1903).[8] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
- Sawyer, J. S. (2010). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065. (Review of modern Ullmann variants).
-
Organic Syntheses. (1929). o-Chlorobenzoic Acid.[4] Org.[2][9] Synth. 9, 26. (Foundational protocol for handling chlorobenzoic acids).
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
Sources
- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
recrystallization solvent for 5-Chloro-2-(3-chlorophenoxy)benzoic acid
Technical Application Note: Recrystallization Protocols for 5-Chloro-2-(3-chlorophenoxy)benzoic Acid
Part 1: Executive Summary & Physicochemical Profile
Objective: To define the optimal solvent systems and operational parameters for the purification of this compound (CAS: 69199-64-0). This guide addresses the challenge of purifying diphenyl ether carboxylic acids, which often suffer from "oiling out" due to their flexible ether linkage and lipophilic chlorine substituents.
Compound Analysis:
-
Chemical Structure: A benzoic acid core substituted at the 2-position with a 3-chlorophenoxy group and at the 5-position with a chlorine atom.[1]
-
Key Properties:
-
Acidity: Weak acid (pKa ≈ 3.5–4.0).
-
Lipophilicity: High (LogP > 3.5 predicted) due to the dichlorodiphenyl ether scaffold.
-
Solubility Profile: Sparingly soluble in water; highly soluble in polar organic solvents (Ethanol, Acetone, THF); moderately soluble in aromatics (Toluene).
-
Primary Recommendation: For general purification (purity >98%), the Ethanol/Water binary system is the most robust, offering high recovery and safety. For removal of non-polar isomeric byproducts, Toluene or Glacial Acetic Acid are superior alternatives.
Part 2: Solvent Selection Strategy
The choice of solvent is dictated by the specific impurity profile (e.g., unreacted phenols vs. inorganic salts).
Table 1: Solvent System Performance Matrix
| Solvent System | Role | Solubilization Power (Hot) | Solubilization Power (Cold) | Impurity Rejection | Operational Risk |
| Ethanol / Water | Primary | High | Low | Excellent (Inorganic salts) | Low (Green solvent) |
| Glacial Acetic Acid | Secondary | Very High | Moderate | Excellent (Isomers) | Moderate (Corrosive, difficult drying) |
| Toluene | Alternative | High | Low | Good (Polar tars) | Moderate (Flammability) |
| Acetone / Hexane | Specialist | High | Low | Moderate | High (Oiling out risk) |
Part 3: Detailed Experimental Protocols
Protocol A: The Ethanol/Water Anti-Solvent Method (Standard)
Best for: Routine purification, removal of inorganic salts and polar synthesis byproducts.
Materials:
-
Crude this compound.[1]
-
Solvent A: Ethanol (Absolute or 95%).
-
Solvent B: Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Dissolution:
-
Place 10.0 g of crude solid in a 250 mL round-bottom flask.
-
Add 40 mL of Ethanol (4 mL/g).
-
Heat to reflux (approx. 78°C) with stirring.
-
Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.
-
Note: If insoluble particles remain (likely inorganic salts), perform a hot filtration through a pre-warmed sintered glass funnel.
-
-
Nucleation & Anti-Solvent Addition:
-
Remove the heat source and allow the solution to cool to ~50°C.
-
Slowly add warm water (50°C) dropwise with vigorous stirring.
-
Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.
-
Re-heat briefly to reflux to redissolve the turbidity.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Do not shock cool, as this promotes oiling out.
-
Once crystals form, cool further in an ice-water bath (0–5°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[2]
-
Wash: Rinse the filter cake with 2 x 10 mL of cold Ethanol/Water (50:50 mixture).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours to remove residual solvent.
-
Protocol B: The Toluene Thermal Method
Best for: Removing non-polar impurities or unreacted 3-chlorophenol.
-
Suspend crude solid in Toluene (approx. 3–5 mL/g).
-
Heat to boiling (110°C). The solid should dissolve completely.
-
If colored impurities persist, add activated charcoal (5% w/w) and reflux for 10 mins, then filter hot over Celite.
-
Allow the filtrate to cool slowly to room temperature. The compound should crystallize as white needles or plates.
-
Filter and wash with cold Toluene, then Hexane.
Part 4: Process Logic & Visualization
Figure 1: Recrystallization Workflow Decision Tree
This diagram guides the user through the decision-making process based on the outcome of the initial dissolution.
Caption: Decision logic for solvent selection and troubleshooting common crystallization issues like oiling out.
Part 5: Quality Control & Troubleshooting
Validation Metrics:
-
Melting Point: The pure compound typically melts between 122–124°C [1]. A range >2°C indicates impurity.
-
HPLC Analysis: Use a C18 column, Mobile Phase: Acetonitrile/Water (with 0.1% H3PO4). Purity should exceed 98.5% (Area %).
Troubleshooting "Oiling Out": Diphenyl ether derivatives are prone to separating as an oil rather than a crystal.
-
Cause: The solution temperature is above the melting point of the solvated solid, or the anti-solvent was added too quickly.
-
Remedy:
-
Reheat to dissolve the oil.
-
Add a seed crystal of pure material at the cloud point.
-
Slow down the stirring speed to reduce shear stress.
-
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-Chloro-2-(3-chlorophenoxy)benzoic Acid Synthesis
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via an Ullmann condensation, presents a classic challenge in cross-coupling chemistry: the formation of a diaryl ether bond.
The Ullmann reaction, named after Fritz Ullmann, is a copper-catalyzed coupling between an aryl halide and an alcohol, amine, or thiol.[1][2] While historically requiring harsh conditions like very high temperatures, modern advancements, particularly the use of specialized ligands, have made the reaction more accessible and efficient.[3][4] However, achieving high yields, especially when dealing with less reactive aryl chlorides like 2,5-dichlorobenzoic acid, requires careful optimization and troubleshooting.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide a deeper understanding of the reaction's critical parameters, offering a structured approach to troubleshooting common issues and systematically optimizing your reaction for maximum yield and purity.
Synthesis Overview
The core transformation is the copper-catalyzed C-O cross-coupling between 2,5-dichlorobenzoic acid and 3-chlorophenol.
Caption: General reaction scheme for the Ullmann synthesis.
Troubleshooting Guide: Common Yield-Limiting Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during this synthesis.
Question 1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?
Answer: Low or no conversion is a frequent issue, often pointing to a problem with one of the core components of the catalytic system.
-
Inactive Catalyst: The active catalytic species is typically considered to be Cu(I).[3] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.
-
Solution: Use a fresh, high-purity Cu(I) source. Ensure it is handled under an inert atmosphere (N₂ or Ar) as much as possible.
-
-
Inappropriate Ligand: For challenging substrates like an electron-deficient and sterically hindered aryl chloride, the ligand choice is critical. The ligand stabilizes the copper catalyst and facilitates the reaction.[3]
-
Solution: Simple, inexpensive amino acids like N,N-dimethylglycine and L-proline have proven highly effective for Ullmann C-O coupling, often allowing the reaction to proceed at lower temperatures (e.g., 90 °C).[5] 1,10-Phenanthroline is another robust option. If one ligand class is ineffective, screen another.[3]
-
-
Suboptimal Base: The base's primary role is to deprotonate the phenol, making it a more effective nucleophile. If the base is too weak or not sufficiently soluble in the reaction medium, the reaction will be sluggish.
-
Reaction Temperature Too Low: While modern ligand systems allow for milder conditions, Ullmann couplings are still thermally demanding.[3][4]
-
Solution: If you start at a lower temperature (e.g., 90-100 °C) and see no conversion, incrementally increase the temperature by 10-15 °C. Monitor for potential decomposition of starting materials by TLC.
-
-
Presence of Protic Impurities: Water or other protic impurities can interfere with the catalytic cycle and lead to side reactions.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Dry starting materials if they are suspected to be wet.
-
Question 2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?
Answer: Side reactions compete for your starting materials and complicate purification, directly impacting your isolated yield.
-
Homocoupling of 3-chlorophenol: The copper catalyst can sometimes promote the self-coupling of the phenol, leading to diaryl ether impurities.
-
Solution: This is often a sign of incorrect stoichiometry or reaction conditions that favor this pathway. Ensure the aryl halide is not the limiting reagent. Sometimes, a slight excess of the phenol can be beneficial, but a large excess may promote homocoupling.
-
-
Decarboxylation: At very high temperatures, the benzoic acid moiety can undergo decarboxylation, leading to the formation of 1,4-dichloro-2-(3-chlorophenoxy)benzene.
-
Solution: Avoid excessive temperatures. Modern ligand-accelerated protocols should not require the extreme heat (>200 °C) of classical Ullmann reactions.[4] Stick to the 90-130 °C range where possible.
-
-
Hydroxylation/Debromination: The presence of water can lead to the reduction of the aryl halide (dehalogenation) or formation of hydroxybenzoic acid.[3]
-
Solution: This reinforces the need for anhydrous conditions. Using high-purity, dry reagents and solvents is paramount.
-
Question 3: The reaction works, but the yield is consistently moderate (~40-50%). How can I push it higher?
Answer: Moving from a moderate to a high yield requires systematic optimization of all reaction parameters.
-
Systematic Screening: Do not change multiple variables at once. Optimize one parameter at a time (e.g., screen ligands first, then bases, then solvents) to understand its impact.
-
Reagent Stoichiometry: The ratio of phenol to aryl halide can be important. While a 1:1 ratio is a good starting point, using a slight excess of the phenol (e.g., 1.2 to 1.5 equivalents) can sometimes drive the reaction to completion.
-
Catalyst and Ligand Loading: For aryl chlorides, a higher catalyst loading (e.g., 10 mol % CuI) and ligand loading (e.g., 20-30 mol %) may be necessary to achieve high conversion.[5]
Caption: A logical workflow for troubleshooting low-yield issues.
Key Parameter Optimization Tables
For a systematic approach, use the following tables as a guide for your optimization studies.
Table 1: Catalyst and Ligand Screening
| Parameter | Options | Rationale & Key Considerations | Reference |
|---|---|---|---|
| Copper Source | CuI, CuBr, Cu₂O | Cu(I) salts are generally more active. Ensure high purity. | [3] |
| Catalyst Loading | 5-10 mol % | Aryl chlorides are less reactive and may require higher loadings. | [5] |
| Ligand | N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline | Amino acids are cost-effective and highly efficient. Phenanthroline is a classic, robust choice. | [3][5][7] |
| Ligand Loading | 1.5 - 2.0x the mol % of Cu | The ligand-to-copper ratio is crucial for forming the active catalytic species. |[3] |
Table 2: Base and Solvent Optimization
| Parameter | Options | Rationale & Key Considerations | Reference |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base must be strong enough to deprotonate the phenol. Cs₂CO₃ is often superior but more costly. | [3][6] |
| Base Equivalents | 2.0 - 2.5 eq. | A stoichiometric excess is required to drive the reaction and neutralize the HCl byproduct. | [8] |
| Solvent | Dioxane, Toluene, DMF, DMSO | Polar aprotic solvents are typical. Toluene can be effective for O-arylation. Ensure the solvent is anhydrous. |[3][4] |
The Catalytic Cycle: A Mechanistic View
Understanding the mechanism can aid in troubleshooting. While extensively studied, a plausible cycle for a ligand-accelerated Ullmann C-O coupling involves the following key steps.
Caption: Simplified catalytic cycle for Ullmann diaryl ether synthesis.
The cycle begins with the reaction of the active L-Cu(I)-X complex with the deprotonated phenol (Ar'O⁻) to form a copper alkoxide intermediate. This intermediate undergoes oxidative addition with the aryl halide (ArX) to form a transient Cu(III) species. Finally, reductive elimination from the Cu(III) complex yields the desired diaryl ether product and regenerates the active Cu(I) catalyst.[4][9]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol uses an N,N-dimethylglycine-promoted system, which has been shown to be effective for C-O coupling reactions.[5]
-
Materials & Reagents:
-
2,5-Dichlorobenzoic acid (1.0 eq)
-
3-Chlorophenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq, 10 mol %)
-
N,N-Dimethylglycine (0.2 eq, 20 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzoic acid, 3-chlorophenol, CuI, N,N-dimethylglycine, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be Hexane:Ethyl Acetate with a drop of acetic acid. The product should be more nonpolar than the starting benzoic acid.
-
After the reaction is complete (typically 12-24 hours, or when TLC shows consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble inorganic salts. Wash the pad with additional ethyl acetate.
-
The resulting filtrate contains the crude product and is ready for purification.
-
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
This two-step process is highly effective for isolating the acidic product from neutral impurities.
-
Acid-Base Extraction:
-
Transfer the crude filtrate from the previous step to a separatory funnel.
-
Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (3 x 50 mL for a ~5g scale reaction). The desired benzoic acid product will move into the aqueous layer as its carboxylate salt, leaving neutral impurities (like unreacted 3-chlorophenol or any decarboxylated byproduct) in the organic layer.
-
Combine the aqueous layers in a beaker and cool in an ice bath.
-
Slowly acidify the aqueous solution with concentrated HCl or 3M HCl with stirring until the pH is ~2. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
-
Recrystallization:
-
Transfer the crude, filtered solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, acetone).[10]
-
Once dissolved, add a hot "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere so important? A1: The active Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen to Cu(II), which is generally less active in this catalytic cycle. Maintaining an inert atmosphere of nitrogen or argon protects the catalyst and prevents this deactivation pathway.
Q2: Can I use aryl bromides or iodides instead of 2,5-dichlorobenzoic acid? A2: Yes, and it would likely improve your yield significantly. The reactivity of aryl halides in Ullmann couplings follows the trend I > Br > Cl.[11] If 5-chloro-2-bromobenzoic acid or 5-chloro-2-iodobenzoic acid are available and economically viable, they are excellent alternatives that may require lower temperatures and catalyst loadings.
Q3: What is the role of the N,N-dimethylglycine ligand? A3: The amino acid ligand coordinates to the copper center, forming a more soluble and catalytically active complex. This chelation helps to stabilize the copper intermediates and facilitates the key oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions than ligand-free systems.[5]
Q4: My final product appears pure by TLC but the yield is still low after purification. Where could the loss be occurring? A4: Significant product loss during workup is common. During the acid-base extraction, ensure you acidify the aqueous layer sufficiently (pH 1-2) to fully precipitate your benzoic acid. During recrystallization, the most common error is using too much hot solvent to dissolve the crude product, which keeps a significant portion of your compound dissolved even after cooling.[10] Always use the minimum amount of hot solvent necessary.
References
-
Wikipedia. 3-Chlorophenol. Available from: [Link]
-
PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a. Available from: [Link]
- Google Patents. US3644471A - Production of 2 5-dichlorobenzonitrile.
-
ResearchGate. Reaction optimization conditions for reductive Ullmann homo-coupling of... Available from: [Link]
-
Wikipedia. Ullmann reaction. Available from: [Link]
- Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
ACS Publications. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters. Available from: [Link]
- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
-
ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Available from: [Link]
-
Slideshare. Ullmann reaction | PPTX. Available from: [Link]
-
PMC. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link]
-
UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. Available from: [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2-(3-chlorophenoxy)benzoic acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Purification Protocols[1]
Introduction: The Purification Challenge
The synthesis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid (typically via Ullmann-type ether synthesis) presents a unique purification challenge.[1] The reaction couples 2,5-dichlorobenzoic acid with 3-chlorophenol using a copper catalyst.[1]
Consequently, the crude matrix invariably contains three distinct classes of impurities that require orthogonal removal strategies:
-
Phenolic Impurities: Unreacted 3-chlorophenol (distinctive odor, prone to oxidation/coloration).[1]
-
Structural Isomers/Starting Acids: Unreacted 2,5-dichlorobenzoic acid.[1]
-
Inorganic Residues: Copper salts (catalyst) which can chelate to the product, causing blue/green discoloration or ash content failures.
This guide addresses these issues through chemically logical, self-validating protocols.
Module 1: Chemical Separation (The "pH Swing")
Q: I have performed a standard acid-base extraction, but the product still smells of phenol and has a low melting point. What went wrong?
A: You likely used a base that was too strong (e.g., NaOH), which solubilized both the product and the phenolic impurity.
The Science:
-
Product (Benzoic Acid derivative): pKa
3.5 – 4.0. -
Impurity (3-Chlorophenol): pKa
9.0.[1]
If you extract with Sodium Hydroxide (pH > 13), both species deprotonate and enter the aqueous phase. You must exploit the
Corrective Protocol: The Bicarbonate Selective Extraction
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Selective Extraction: Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .
-
Phase Separation:
-
Organic Layer: Contains 3-chlorophenol and neutral byproducts.[1] Discard (or recover for waste).
-
Aqueous Layer: Contains your product as the sodium salt.
-
-
Precipitation: Acidify the aqueous layer carefully with HCl to pH 1–2. The product will precipitate as a solid.[5]
Visualization: The pH Swing Logic
Caption: Selective extraction workflow utilizing pKa differences to isolate the target benzoic acid from phenolic impurities.
Module 2: Crystallization Troubleshooting
Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing during recrystallization. How do I fix this?
A: Oiling out occurs when the liquid-liquid phase separation boundary (oiling) is hit before the solid-liquid solubility boundary (crystallization).[1] This is common with diphenyl ether derivatives due to their conformational flexibility and low melting points (122-124°C).[1]
Troubleshooting Protocol:
| Variable | Adjustment | Reason |
| Solvent System | Switch to Toluene/Heptane or Acetic Acid/Water .[1] | Avoids "good/poor" solvent pairs that have large polarity gaps (like MeOH/Water) which often induce oiling. |
| Temperature | Seed at saturation temperature. | Do not cool the solution to 0°C immediately. Cool to ~60°C, add seed crystals, and hold. |
| Agitation | Increase stirring speed. | High shear prevents oil droplets from coalescing, allowing them to eventually nucleate on seed crystals. |
Recommended Recrystallization Method:
-
Dissolve the crude solid in minimum hot Toluene (~80-90°C).
-
Allow to cool slowly to room temperature.
-
If crystallization does not start by 50°C, add Heptane dropwise until slight turbidity persists, then re-heat to clear.
-
Cool slowly (10°C/hour).
-
Critical Step: If oil droplets appear, re-heat until clear and add seed crystals.
Module 3: Catalyst & Color Removal[1]
Q: The final powder has a pink/grey hue, and ash testing shows high copper content. How do I remove the Ullmann catalyst residues?
A: Copper can chelate to the carboxylic acid and the ether oxygen, making it "sticky" during standard washes. Simple water washes are insufficient.[1]
The Chelation Protocol:
-
EDTA Wash: During the workup (while product is in the organic phase), wash with 0.1 M Disodium EDTA (pH adjusted to 4-5).
-
Why? EDTA has a much higher formation constant (Kf) for Copper than the diphenyl ether carboxylate does.
-
-
Charcoal Treatment:
Summary of Impurity Markers
| Observation | Likely Impurity | Remediation |
| Medicinal/Antiseptic Odor | 3-Chlorophenol | Repeat NaHCO₃ wash (Module 1).[1] |
| Melting Point < 120°C | 2,5-Dichlorobenzoic acid | Recrystallize from Toluene .[1] |
| Green/Blue tint or High Ash | Copper Salts | EDTA wash or Sulfide precipitation. |
| Pink/Brown Color | Phenolic Oxidation | Activated Carbon treatment. |
References
-
Ullmann Ether Synthesis Mechanism & C
-
Purific
-
Physical Properties of this compound
-
Source: Sigma-Aldrich Product Specification (CAS 69199-64-0).[1]
-
-
pKa Values for Benzoic Acid Deriv
Sources
stability of 5-Chloro-2-(3-chlorophenoxy)benzoic acid in solution
Topic: 5-Chloro-2-(3-chlorophenoxy)benzoic acid Document ID: TS-CHL-BENZ-001 Role: Senior Application Scientist
Executive Summary
This compound is a halogenated diphenyl ether derivative containing a carboxylic acid moiety. While the ether linkage provides reasonable metabolic stability, the compound presents specific challenges regarding aqueous solubility , photostability , and solvent-mediated derivatization .
This guide is designed to troubleshoot common experimental failures, specifically precipitation in biological buffers and degradation during storage.
Module 1: Solubility & Stock Preparation
The #1 reported failure is precipitation upon dilution into aqueous media.
The Science of Solubility
As a benzoic acid derivative, this compound behaves as a weak acid with a predicted pKa of approximately 3.2 – 3.6 [1, 2].
-
pH < pKa (Acidic): The molecule is protonated (neutral), highly lipophilic, and insoluble in water.
-
pH > pKa (Basic): The molecule is deprotonated (anionic), significantly increasing aqueous solubility.
Protocol: Robust Solubilization Strategy
Do not attempt to dissolve the powder directly in water or PBS. Follow this "Solvent-Shift" method to ensure a stable homogenous solution.
Step 1: Primary Stock (Organic)
-
Solvent: 100% Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous).
-
Concentration: Up to 50 mM is typically achievable.
-
Storage: -20°C in amber glass vials. Note: DMSO is hygroscopic; minimize headspace to prevent water uptake.
Step 2: Aqueous Dilution (The Critical Step) When diluting the stock into aqueous buffer (e.g., for cell culture or enzymatic assays), you must prevent "shock precipitation."
-
Prepare Buffer: Ensure your target buffer pH is ≥ 7.4 .
-
Vortexing: Vortex the buffer rapidly while adding the DMSO stock dropwise.
-
Limit Organic Load: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.
-
Visual Check: Inspect for turbidity immediately. If cloudy, the compound has crashed out.
Visualization: Solubilization Decision Tree
Figure 1: Decision tree for preventing precipitation artifacts. Maintaining pH > pKa is the critical control point.
Module 2: Stability Profile & Degradation Pathways
Photostability (High Risk)
Chlorinated diphenyl ethers are susceptible to UV-induced degradation.
-
Mechanism: Absorption of UV light (approx. 300 nm) can lead to homolytic cleavage of the Carbon-Chlorine bond [3].
-
Consequence: This generates radical species that can abstract hydrogen (dechlorination) or undergo intramolecular cyclization to form chlorinated dibenzofurans (highly toxic artifacts) [3].
-
Action: Always handle under low light or yellow light. Store in amber vials or wrap containers in aluminum foil.
Chemical Stability in Solution
-
Hydrolysis: The ether linkage is chemically robust and resistant to hydrolysis under physiological conditions.
-
Esterification (Artifact Warning): The carboxylic acid group is reactive.
-
Risk: Storing the compound in Methanol or Ethanol for extended periods (weeks/months), especially if trace acid is present, will result in the formation of methyl or ethyl esters.
-
Impact: Esters are often biologically inactive or have vastly different permeability, leading to false negatives/positives in screening.
-
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways. UV exposure leads to radical-mediated dechlorination or cyclization; alcohols lead to esterification.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak in my LC-MS chromatogram after storing the sample in Methanol. What is it?
Diagnosis: You have likely formed the methyl ester of the parent compound. Explanation: Carboxylic acids undergo Fischer esterification in methanol. Even without a catalyst, this can happen slowly over time or rapidly in the acidic environment of an LC-MS mobile phase. Solution:
-
Dissolve stocks in DMSO or Acetonitrile .
-
If using Methanol for LC-MS, prepare samples immediately before injection. Do not store them in methanol overnight.
Q2: My compound precipitates in cell culture media (DMEM/RPMI) even at 10 µM.
Diagnosis: "Shock precipitation" or pH mismatch. Explanation: While DMEM is buffered, adding a highly concentrated acidic stock can locally drop the pH, causing the compound to protonate and crash out before it disperses. Solution:
-
Pre-dilution: Dilute your DMSO stock 1:10 into PBS (pH 7.4) first, ensuring it stays soluble, then add this intermediate to the media.
-
Serum: Ensure your media contains Fetal Bovine Serum (FBS). Albumin in serum binds lipophilic drugs and significantly enhances apparent solubility.
Q3: Can I freeze-thaw the DMSO stock?
Diagnosis: Yes, but with caveats. Explanation: DMSO is hygroscopic (absorbs water from air). Repeated opening of cold vials condenses moisture into the DMSO. Risk: Water accumulation decreases the solubility of lipophilic compounds, leading to "silent precipitation" (crystals at the bottom of the vial that you might miss). Protocol: Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
Summary of Physicochemical Properties
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~283.11 g/mol | Small molecule, amenable to cell permeability. |
| pKa (Acid) | 3.2 – 3.6 [1, 2] | Ionized (soluble) at physiological pH (7.4). |
| LogP (Octanol/Water) | ~3.2 [1] | Highly lipophilic in neutral form; requires organic co-solvent. |
| Storage (Solid) | -20°C, Dark | Protect from humidity and UV light. |
| Storage (Solution) | -20°C, DMSO | Stable for >6 months if kept dry and dark. |
References
-
U.S. EPA CompTox Chemicals Dashboard. (n.d.). 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid Properties (Analogous Structure Data). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7542, Cloprop (Structural Analog). Retrieved from [Link]
-
Choudhry, G. G., et al. (1987). Photochemistry of chlorinated diphenyl ethers. Chemosphere. (Mechanistic source for PCDE photolysis).[1][2][3] Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 5-Chloro-2-(3-chlorophenoxy)benzoic acid
Authored by: A Senior Application Scientist
Introduction
5-Chloro-2-(3-chlorophenoxy)benzoic acid is a diaryl ether derivative incorporating two chlorinated phenyl rings and a carboxylic acid moiety. Its molecular formula is C₁₃H₈Cl₂O₃ with a monoisotopic mass of approximately 281.98 g/mol .[1] Understanding the mass spectrometric behavior of such molecules is paramount for researchers in drug development, environmental analysis, and chemical synthesis, where unambiguous identification of impurities, metabolites, or synthetic products is critical.
This guide provides an in-depth analysis of the fragmentation pathways of this compound under various ionization and fragmentation conditions. We will move beyond a simple cataloging of fragments to explore the chemical logic behind the observed cleavages, comparing different analytical strategies to provide a robust framework for method development and structural elucidation. This document is designed to be a practical and authoritative resource, grounding its claims in established chemical principles and supporting data.
Part 1: The Strategic Selection of an Ionization Method
The choice of ionization source is the most critical initial step in mass spectrometric analysis, as it dictates the nature of the ion presented for mass analysis and subsequent fragmentation. The structure of this compound, with its acidic proton and multiple potential protonation sites, offers several viable ionization pathways, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI): The Preferred Method for Sensitivity
ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, minimizing in-source fragmentation and typically maximizing the abundance of the molecular ion.[2][3]
-
Negative Ion Mode (-ESI): This is the most logical and highly recommended approach for this analyte. The carboxylic acid group is the most acidic site on the molecule, readily losing a proton in solution to form a carboxylate anion.[4] This process is highly efficient, leading to a strong and stable [M-H]⁻ precursor ion at m/z 281.98. The high sensitivity and clean background often make -ESI the premier choice for quantitative studies.
-
Positive Ion Mode (+ESI): While less intuitive for an acidic molecule, +ESI is also a viable option. Protonation will occur at sites of high electron density, primarily the ether oxygen or the carbonyl oxygen of the carboxylic acid. This results in an [M+H]⁺ ion at m/z 283.99. Adduct formation with cations present in the mobile phase (e.g., Na⁺, K⁺, NH₄⁺) is also common and can aid in confirming the molecular weight.[5] However, the efficiency of protonation is generally lower than deprotonation for a strong acid, potentially resulting in lower sensitivity.
Electron Ionization (EI): The Gold Standard for Structural Fingerprinting
EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase.[6] This high energy input induces extensive and highly reproducible fragmentation.[7]
-
Advantages: The resulting mass spectrum is a characteristic "fingerprint" of the molecule, which is invaluable for library matching and initial identification of unknown compounds.
-
Disadvantages: The molecular ion (M•⁺) is often of low abundance or entirely absent for complex molecules, as the energy imparted is sufficient to cause immediate fragmentation.[8] For non-volatile compounds like carboxylic acids, derivatization (e.g., methylation or silylation) is often required to increase volatility for introduction into the gas phase via Gas Chromatography (GC).
Comparative Summary of Ionization Methods
| Ionization Method | Typical Ion Formed | Precursor Ion (m/z) | Key Advantages | Key Considerations |
| Negative ESI (-ESI) | [M-H]⁻ | 281.98 | High sensitivity, clean spectrum, strong molecular ion | Requires a labile proton, best for acidic compounds |
| Positive ESI (+ESI) | [M+H]⁺, [M+Na]⁺ | 283.99, 305.97 | Versatile, good for molecules with basic sites, adducts confirm MW | Potentially lower sensitivity for strong acids, more complex spectra |
| Electron Ionization (EI) | M•⁺ | 281.98 | Reproducible fragmentation, library searchable "fingerprint" | Extensive fragmentation, weak/absent M•⁺, may require derivatization |
Part 2: Elucidating Fragmentation Pathways via Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID), allows for the controlled fragmentation of a selected precursor ion.[9] This enables the systematic deconstruction of the molecule to reveal its structural components. The distinct isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) serves as an invaluable intrinsic label, as any fragment containing one or two chlorine atoms will exhibit a characteristic M+2 or M+2/M+4 pattern, respectively.[10]
A. Fragmentation of the [M-H]⁻ Ion (from -ESI)
The precursor ion at m/z 281.98 is the deprotonated carboxylate. This anion directs the fragmentation cascade.
-
Primary Fragmentation: Decarboxylation: The most favorable and diagnostically significant fragmentation is the neutral loss of CO₂ (44.00 Da) from the carboxylate group. This is a hallmark fragmentation pathway for deprotonated carboxylic acids. This leads to the formation of a highly stable carbanion fragment at m/z 237.98 .
-
Ether Bond Cleavage: Subsequent fragmentation of the m/z 237.98 ion or direct fragmentation of the precursor can involve cleavage of the diaryl ether bond. This can result in a chlorophenoxide anion at m/z 127.99 ([C₆H₄ClO]⁻).
Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion.
B. Fragmentation of the [M+H]⁺ Ion (from +ESI)
Protonation likely occurs on the ether oxygen, activating it for cleavage, or on the carbonyl, facilitating losses from the carboxylic acid.
-
Loss of Water and CO: The carboxylic acid group can undergo characteristic losses. A neutral loss of water (H₂O, 18.01 Da) can occur, yielding a fragment at m/z 265.98 . This can be followed by the loss of carbon monoxide (CO, 28.00 Da) to produce a fragment at m/z 237.98 .
-
Ether Bond Cleavage: This is a major pathway for protonated diaryl ethers.[11] Cleavage of the C-O-C bond can occur in two ways, leading to charged fragments corresponding to either half of the molecule.
-
Formation of the 5-chloro-2-hydroxybenzoyl cation at m/z 170.99 .
-
Formation of the chlorophenyl cation at m/z 111.01 , with the other half lost as a neutral 5-chloro-2-hydroxybenzoic acid molecule.
-
-
Rearrangement and HCl Loss: Protonated diphenyl ethers are known to undergo rearrangement reactions, which can be initiated by the loss of a neutral molecule like HCl (36.46 Da), leading to a fragment at m/z 247.53 , followed by further fragmentation.[11][12]
Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.
C. Fragmentation of the M•⁺ Ion (from EI)
The radical cation produced by EI is highly energetic, leading to a complex fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion at m/z 282, 284, and 286 with an approximate ratio of 9:6:1.[10]
-
Alpha-Cleavage at Carboxylic Acid: Similar to the fragmentation of benzoic acid, the initial cleavages target the carboxylic acid group.[13]
-
Loss of a hydroxyl radical (•OH, 17.00 Da) yields the acylium ion at m/z 264.98 . This is often a very stable and abundant ion.
-
Loss of the entire carboxyl radical (•COOH, 45.00 Da) yields the fragment at m/z 236.98 .[14]
-
-
Acylium Ion Fragmentation: The acylium ion at m/z 264.98 can subsequently lose CO (28.00 Da) to form a diaryl ether cation at m/z 236.98 .
-
Ether Bond Cleavage and Halogen Loss: The aromatic rings are susceptible to fragmentation.
-
Loss of a chlorine radical (•Cl, 34.97 Da) from the molecular ion or major fragments is a common pathway for halogenated compounds.[15] For example, loss of •Cl from the M•⁺ would yield a fragment at m/z 247.01 .
-
Cleavage of the ether bond can lead to a variety of fragments, including the chlorophenoxy cation at m/z 128.00 or the chlorobenzoyl cation at m/z 139.00 .
-
Caption: Simplified major fragmentation pathways under Electron Ionization (EI).
Summary of Predicted Key Fragments
| Precursor Ion | Precursor m/z | Fragment m/z | Proposed Formula | Neutral Loss | Ionization |
| [M-H]⁻ | 281.98 | 237.98 | [C₁₂H₇Cl₂O]⁻ | CO₂ | -ESI |
| [M-H]⁻ | 281.98 | 127.99 | [C₆H₄ClO]⁻ | C₇H₄ClO₂ | -ESI |
| [M+H]⁺ | 283.99 | 265.98 | [C₁₃H₈Cl₂O₂]⁺ | H₂O | +ESI |
| [M+H]⁺ | 283.99 | 170.99 | [C₇H₄ClO₂]⁺ | C₆H₅ClO | +ESI |
| [M+H]⁺ | 283.99 | 111.01 | [C₆H₄Cl]⁺ | C₇H₅ClO₃ | +ESI |
| M•⁺ | 281.98 | 264.98 | [C₁₃H₇Cl₂O₂]⁺ | •OH | EI |
| M•⁺ | 281.98 | 236.98 | [C₁₂H₇Cl₂O]⁺ | •COOH | EI |
| M•⁺ | 281.98 | 139.00 | [C₇H₄ClO]⁺ | C₆H₄ClO₂• | EI |
Part 3: Experimental Protocols for Implementation
The following protocols provide a starting point for the analysis of this compound. They are designed as self-validating systems, where the expected results (e.g., retention time, precursor m/z, and key fragments) serve to confirm successful implementation.
Protocol 1: LC-MS/MS Analysis via Electrospray Ionization (ESI)
This method is ideal for both qualitative confirmation and quantitative analysis in complex matrices.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Perform serial dilutions in 50:50 acetonitrile:water to achieve a working concentration of 1 µg/mL. The use of an organic solvent ensures solubility.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C18 phase provides excellent retention for moderately nonpolar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water (for +ESI) or 5 mM Ammonium Acetate in Water (for -ESI). Formic acid aids protonation, while ammonium acetate provides a suitable counter-ion and pH for deprotonation.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for +ESI) or Acetonitrile (for -ESI).
-
Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Parameters (Q-TOF or Triple Quadrupole):
-
Ionization Mode: ESI, Negative and Positive.
-
Capillary Voltage: 3.5 kV (-ESI), 4.0 kV (+ESI).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate 800 L/hr, Temperature 400 °C.
-
MS¹ Scan: Scan m/z range 100-400 to find the precursor ion.
-
MS² (Tandem MS): Select precursor ions (m/z 281.98 for -ESI, 283.99 for +ESI) for Collision-Induced Dissociation (CID).
-
Collision Energy: Ramp from 10-40 eV. This allows for the observation of both low-energy (primary) and high-energy fragments.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 2: GC-MS Analysis via Electron Ionization (EI)
This method is best suited for structural confirmation and identification, particularly if a spectral library is available.
-
Sample Preparation & Derivatization:
-
Rationale: The carboxylic acid is polar and non-volatile. Derivatization is necessary to analyze it by GC. Silylation is a common and effective method.
-
Dry down 100 µL of a 1 mg/mL solution of the analyte in a vial under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Cool to room temperature before injection.
-
-
Gas Chromatography (GC) Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This is a robust, general-purpose column suitable for a wide range of analytes.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute. Ramp at 20 °C/min to 300 °C, hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Conclusion and Authoritative Recommendations
The mass spectrometric analysis of this compound is a multi-faceted task where the choice of methodology should be dictated by the analytical goal.
-
For High-Sensitivity Quantification: LC-MS/MS operating in negative ion ESI mode is the unequivocally superior choice. The analysis benefits from the highly efficient formation of the [M-H]⁻ ion and its clean, predictable fragmentation pattern dominated by the loss of CO₂.
-
For Unambiguous Structural Confirmation: A dual-pronged approach is recommended.
-
High-Resolution LC-MS/MS provides accurate mass measurements of the precursor and fragment ions, allowing for the confident assignment of elemental compositions.
-
GC-MS with EI (after derivatization) provides a complex but highly reproducible fragmentation fingerprint that can be matched against spectral libraries for definitive identification.
-
The fragmentation pathways outlined in this guide—decarboxylation in negative mode, ether cleavage in positive mode, and α-cleavage in EI—are all chemically rational and provide a robust, self-validating system for identifying this compound. The characteristic isotopic patterns imparted by the two chlorine atoms serve as a constant and reliable confirmation of the identity of chlorine-containing fragments throughout the spectrum. By leveraging the appropriate combination of these techniques, researchers can confidently identify, quantify, and structurally characterize this molecule in any analytical context.
References
-
Hu, J., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Talluri, M. V. N. Kumar, et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Korfmacher, W. A. (2004). An Introduction to Mass Spectrometry Ionization. JALA. Available at: [Link]
-
Leiman, N. S., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Poutsma, J. C., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation Pathways of Diphenyl Ether Radical Cations. Available at: [Link]
-
Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
University of Florida. (n.d.). Electrospray Ionization – ESI. Available at: [Link]
-
Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Available at: [Link]
-
Leiman, N. S., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Stiborová, M., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Reddit. (2019). Mass spectroscopy of Diphenyl ether. r/chemistry. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
chemeurope.com. (n.d.). Collision-induced dissociation. Available at: [Link]
-
Benotti, M. J., et al. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Chegg.com. (2020). Solved 8. Below is the mass spectrum of 4-chlorobenzoic. Available at: [Link]
Sources
- 1. This compound | 69199-64-0 [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention & Method Development Guide: 5-Chloro-2-(3-chlorophenoxy)benzoic acid
The following guide details the HPLC analysis, retention behavior, and method development strategy for 5-Chloro-2-(3-chlorophenoxy)benzoic acid (CAS: 69199-64-0).
This compound belongs to the diphenyl ether carboxylic acid class. It is structurally analogous to metabolites of herbicides like Acifluorfen and Bifenox , as well as specific pharmaceutical intermediates. Its retention is governed by its hydrophobic diphenyl ether core and the pH-dependent ionization of its benzoic acid moiety.
Executive Summary
This compound presents a specific analytical challenge: it possesses a highly hydrophobic core (LogP ~4.2–4.5) paired with an ionizable carboxylic acid group (pKa ~3.5).
-
Typical Retention Time: 8.5 – 12.0 minutes (Standard C18, Isocratic 60% ACN, pH 3.0).
-
Critical Control Point: Mobile phase pH must be maintained < 3.0 to suppress ionization. Above pH 4.0, the analyte deprotonates, causing early elution (near void volume) and peak tailing.
-
Recommended Column: C18 (L1) for general robustness; Phenyl-Hexyl (L11) for enhanced selectivity against structural isomers.
Core Methodology: The "Gold Standard" Protocol
This protocol is designed to ensure reproducible retention and sharp peak shape.
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (Octadecylsilane) , 150 x 4.6 mm, 5 µm | Provides necessary hydrophobic interaction for the diphenyl ether backbone. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5) | Suppresses carboxylic acid ionization (COOH form), maximizing retention and peak symmetry. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger elution solvent than methanol; prevents excessive retention of the chloro-substituted rings. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV @ 280 nm | The diphenyl ether system shows strong absorption here; 280 nm minimizes baseline noise from formate buffers. |
| Temperature | 30°C - 40°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer. |
Gradient Profile (Recommended)
-
0 min: 40% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 40% B (Re-equilibration)
-
Retention Expectation: The analyte typically elutes between 8.5 and 9.5 minutes under this gradient.
Comparative Analysis: Column Selection
The choice of stationary phase significantly alters selectivity, particularly if separating this compound from similar chlorinated isomers.
| Feature | C18 (Standard) | Phenyl-Hexyl | C8 (Octyl) |
| Mechanism | Pure Hydrophobic Interaction | Hydrophobic + | Weaker Hydrophobic Interaction |
| Retention | High | High (often greater than C18 for aromatics) | Moderate |
| Selectivity | Separates by hydrophobicity (LogP) | Separates by aromatic electron density | Faster elution, less resolution |
| Best For | Routine QC, Purity Analysis | Separating positional isomers (e.g., 2-chloro vs 3-chloro phenoxy) | High-throughput screening |
| Tailing Factor | < 1.3 (at pH 2.5) | < 1.2 (Excellent for aromatics) | < 1.5 |
Decision Guide:
-
Use C18 if you are analyzing the compound in a simple matrix (e.g., synthesis purity).
-
Use Phenyl-Hexyl if you see co-elution with other aromatic impurities (e.g., phenol precursors). The
interactions often resolve the "critical pair" better than C18.
Mechanism of Action & Visualization
The following diagram illustrates the retention mechanism and the critical role of pH control.
Caption: Workflow demonstrating the critical impact of mobile phase pH on the retention mechanism of benzoic acid derivatives on C18 columns.
Experimental Protocol: Step-by-Step
Step 1: Mobile Phase Preparation[1]
-
Aqueous (Solvent A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of 85% Phosphoric Acid (
) or 1.0 mL Formic Acid. Mix well. Verification: Check pH; it should be . -
Organic (Solvent B): Use 100% Acetonitrile (HPLC Grade). Filter through 0.22 µm PTFE if not pre-filtered.
-
Degassing: Sonicate both solvents for 10 minutes to remove dissolved air, preventing pump cavitation.
Step 2: Sample Preparation[1]
-
Stock Solution: Weigh 10 mg of this compound. Dissolve in 10 mL of Acetonitrile (Concentration: 1 mg/mL).
-
Note: Do not dissolve in water; the compound is insoluble in pure water.
-
-
Working Standard: Dilute the stock 1:10 with Mobile Phase (Initial Ratio, e.g., 50:50 Water/ACN) to reach 0.1 mg/mL.
-
Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.
Step 3: System Suitability Test (SST)
Before running unknown samples, verify the system using the Working Standard.
-
Tailing Factor (
): Must be . (If , lower the pH of Solvent A). -
Theoretical Plates (
): Should be for a 150mm column. -
Retention Time Reproducibility: %RSD of RT for 5 injections should be
.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong | Dissolve sample in mobile phase (50:50) rather than 100% ACN. |
| Drifting Retention | Column not equilibrated | Ensure at least 10 column volumes of flow before injection. |
| Broad/Tailing Peak | pH too high (Ionization) | Add more acid to Solvent A (target pH 2.5). |
| High Backpressure | Particulate contamination | Filter all samples; replace guard column. |
References
-
Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from .
-
Laganà, A., et al. (2002). "Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection." Journal of Chromatography A.
-
BenchChem. HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting & Optimization. Retrieved from .
-
Joseph, S.M., & Palasota, J.A. "The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol."[1] Columbia University / University of St. Thomas.
Sources
A Comparative Guide to Purity Analysis Methods for 5-Chloro-2-(3-chlorophenoxy)benzoic acid
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 5-Chloro-2-(3-chlorophenoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, protocols, and comparative performance of key analytical techniques. Our focus is on providing not just procedural steps, but the scientific rationale behind method selection and experimental design, ensuring a robust and reliable assessment of product quality.
The purity of any chemical entity intended for pharmaceutical use is a critical quality attribute. It directly impacts the safety and efficacy of the final drug product. Regulatory bodies, guided by standards such as those from the International Council for Harmonisation (ICH), mandate rigorous analytical characterization. This guide will compare the three most relevant techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry.
High-Performance Liquid Chromatography (HPLC): The Standard for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. Its strength lies in its ability to separate, identify, and quantify the main compound from its structurally similar impurities and degradation products.[1][2] The method's versatility and high resolution make it indispensable for both qualitative and quantitative assessments.
Principle of Separation
For a moderately non-polar compound like this compound, reversed-phase HPLC is the most effective mode. The separation occurs based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically octadecyl-silica, or C18) and a polar mobile phase (usually a mixture of water/aqueous buffer and an organic solvent like acetonitrile or methanol).[3][4] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later.
Experimental Protocol: A Validated Approach
This protocol is designed based on established methods for related benzoic acid and chlorophenoxy derivatives and adheres to validation principles outlined in ICH Q2(R1).[5][6][7][8]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: This column dimension and particle size offer a good balance between resolution, efficiency, and backpressure for standard analytical applications.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid group on the analyte, leading to better peak shape and retention on the reversed-phase column.[9]
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution is recommended to resolve both early and late-eluting impurities.
-
0-20 min: 40% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 40% B
-
26-30 min: Hold at 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures retention time reproducibility.
-
Detection: UV at 230 nm. Causality: This wavelength is chosen based on the UV absorbance maxima of the phenoxybenzoic acid chromophore, providing high sensitivity.[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Expected Performance Characteristics
The following table summarizes the typical validation parameters for this type of HPLC method, as defined by ICH Q2(R1).[11]
| Parameter | Typical Specification | Purpose |
| Specificity | Baseline resolution of the main peak from all impurities. | Ensures the method accurately measures the analyte without interference. |
| Linearity | R² ≥ 0.999 over the concentration range. | Confirms a proportional relationship between detector response and concentration. |
| Limit of Quantitation (LOQ) | Typically ≤ 0.05% of the nominal concentration. | Defines the lowest concentration that can be reliably quantified. |
| Accuracy (% Recovery) | 98.0% - 102.0% for the main component. | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 2.0% for replicate injections. | Demonstrates the reproducibility of the method. |
Gas Chromatography (GC): A High-Sensitivity Orthogonal Technique
Gas Chromatography is a powerful separation technique known for its high efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS). For a carboxylic acid like this compound, which has low volatility and is thermally labile, direct injection is not feasible. Therefore, a chemical derivatization step is mandatory.[12]
Principle of Analysis
Derivatization converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable ester derivative (e.g., a silyl ester).[13] This derivative can then be vaporized and separated in a GC column based on its boiling point and interaction with the stationary phase. This technique is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Experimental Protocol: Derivatization and GC-MS
-
Instrumentation: A GC system with a split/splitless injector, coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization Step:
-
Accurately weigh 1 mg of the sample into a reaction vial.
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 300 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes. Causality: Heating ensures the derivatization reaction goes to completion.[12]
-
Cool the sample to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This low-polarity phase is robust and provides excellent separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial Temp: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Detector: MS operating in full scan mode (e.g., 50-550 m/z) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Workflow for GC Purity Analysis
Caption: Workflow for GC-MS purity analysis including derivatization.
Acid-Base Titrimetry: An Absolute Method for Assay
Titrimetry is a classic quantitative chemical analysis method that determines the total concentration of an acidic substance.[14][15] Unlike chromatographic methods that provide an impurity profile, titration yields a single value for the overall purity or "assay" of the material. It is considered an absolute method as it is based on stoichiometry and does not require a reference standard of the same substance for calibration.
Principle of Analysis
The method involves neutralizing the carboxylic acid group of this compound with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[16] The equivalence point, where the moles of base added are stoichiometrically equal to the moles of acid in the sample, can be detected using a colorimetric indicator or more accurately with a potentiometer (pH meter).[17]
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator or a manual setup with a burette and a calibrated pH meter with a glass electrode.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH), accurately prepared and standardized against potassium hydrogen phthalate (KHP).
-
Solvent: A mixture of 75% ethanol and 25% water. Causality: The ethanol is required to fully dissolve the organic analyte, while the water allows for accurate pH measurement.
-
-
Procedure:
-
Accurately weigh approximately 300 mg of the sample into a beaker.
-
Dissolve in 50 mL of the ethanol/water solvent.
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate with standardized 0.1 M NaOH, recording the pH value after each addition of titrant.
-
Continue the titration past the equivalence point (identified by the largest change in pH per unit volume of titrant added).
-
Determine the exact equivalence point volume using the first or second derivative of the titration curve.
-
-
Calculation:
-
Purity (%) = (V × M × FW) / (W × 10)
-
V = Volume of NaOH at equivalence point (mL)
-
M = Molarity of NaOH (mol/L)
-
FW = Formula Weight of the analyte ( g/mol )
-
W = Weight of the sample (mg)
-
-
Workflow for Titrimetric Assay
Caption: Workflow for potentiometric titration assay.
Comparative Summary and Method Selection
The choice of analytical method depends entirely on the objective of the analysis. A comprehensive purity assessment requires a combination of these techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titrimetry |
| Primary Application | Impurity Profiling: Separation and quantification of related substances and degradation products. | Orthogonal Impurity Analysis: High-resolution analysis of volatile/semi-volatile impurities; structural confirmation with MS. | Assay: Determination of the total percentage of the main component. |
| Principle | Differential partitioning in a liquid-solid system.[1] | Differential partitioning in a gas-solid system.[2] | Stoichiometric chemical neutralization.[14] |
| Selectivity | High; tunable via mobile phase, column, and gradient. | Very High; excellent resolving power. | Low; measures total acidity, cannot distinguish between acidic impurities. |
| Sensitivity | High (ng level). | Very High (pg level), especially with MS. | Moderate (mg level). |
| Sample Preparation | Simple dissolution and filtration. | Complex; requires chemical derivatization. | Simple dissolution. |
| Key Advantage | The universal standard for related substance testing in pharmaceuticals. | Provides an orthogonal separation to HPLC; excellent for structural elucidation with MS. | Absolute method, high precision, and low cost for assay determination. |
| Key Limitation | May not resolve all impurities; requires reference standards for identified impurities. | Destructive; derivatization adds complexity and potential for artifacts. | Does not provide any information on the nature or quantity of individual impurities. |
Expert Recommendation
-
For Release Testing and Stability Studies: A validated HPLC method is essential for monitoring the impurity profile over time.
-
For Final Product Assay: Acid-Base Titrimetry is the preferred method for an accurate, precise, and cost-effective determination of the main component's purity.
-
For Impurity Identification and Orthogonal Verification: GC-MS should be employed during process development or for investigating out-of-specification results to identify unknown peaks and to analyze impurities not detectable by HPLC.
By employing a strategic combination of these methods, researchers and drug developers can build a complete and robust analytical package for this compound, ensuring its quality, safety, and compliance with global regulatory standards.
References
-
United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Pharmaceutical Technology. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
USP-NF. <621> Chromatography - USP-NF Abstract. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. Quality Guidelines. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Bertrand, M. J., Ahmed, A. H., Sarrasin, B., & Mallet, V. N. Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. Analytical Chemistry. [Link]
-
Semantic Scholar. Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. [Link]
-
ResearchGate. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (PDF) Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. [Link]
-
Wikipedia. Acid–base titration. [Link]
-
Longdom Publishing. Titrimetry: An Essential Technique in Pharmaceutical Quality Control. [Link]
-
ResearchGate. Acid–base titrimetric assay of hydroxyzine dihydrochloride in pharmaceutical samples. [Link]
-
Pharma Pathway. Titration in Pharmaceutical Industry. [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]
-
NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy-. [Link]
-
ResearchGate. Determination of Dicamba by Reverse-Phase HPLC. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy-. [Link]
-
SpectraBase. 5-chloro-2-[(2-nitro-3-thienyl)oxy]benzoic acid methyl ester. [Link]
-
eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. [Link]
-
U.S. Environmental Protection Agency. 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid Properties. [Link]
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
SIELC Technologies. Benzoic Acid. [Link]
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Rasayan Journal of Chemistry. Archive Issue. [Link]
-
ACS Publications. Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. [Link]
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Comparative Analysis of 13C NMR Chemical Shifts in Chlorophenoxy Scaffolds
Substituent Effects, Structural Elucidation, and Quantitative Protocols
Executive Summary
The chlorophenoxy moiety—a benzene ring substituted with a phenoxy oxygen and one or more chlorine atoms—is a pharmacophore critical to agrochemicals (e.g., 2,4-D, MCPA) and pharmaceutical intermediates. Accurate structural elucidation of these scaffolds requires a nuanced understanding of 13C NMR chemical shifts , specifically distinguishing between the competing electronic effects of the oxygen (strongly shielding ortho/para) and chlorine (deshielding ipso, weakly shielding ortho/para).
This guide compares the 13C spectral signatures of chlorophenoxy derivatives against unsubstituted phenoxy and chlorobenzene standards. It provides experimental protocols for resolving quaternary carbons (C-Cl, C-O) which often suffer from low intensity due to long relaxation times (
Mechanistic Principles: The "Why" Behind the Shifts
To interpret chlorophenoxy spectra, one must decouple the electronic contributions of the substituents. The chemical shift (
The Oxygen Effect (Phenoxy)
The oxygen atom is the dominant electronic driver in this system.
-
Inductive Effect (-I): Highly electronegative, pulling density from the ipso carbon (C1).
-
Result: Strong deshielding of C1 (~155–160 ppm).
-
-
Mesomeric Effect (+M): Lone pair donation into the
-system increases electron density at ortho and para positions.-
Result: Strong shielding of ortho (~115 ppm) and para (~121 ppm) carbons relative to benzene.
-
The Chlorine Effect
Chlorine introduces a "heavy atom" complexity.
-
Inductive Effect (-I): Deshields the ipso carbon (C-Cl).
-
Result: Moderate deshielding (+6 to +10 ppm relative to H).
-
-
Resonance Effect (+M): Weaker than oxygen, but still shields ortho and para positions.
-
Result: Weak shielding (-2 ppm).
-
-
Steric (Gamma) Effect: If chlorine is ortho to the phenoxy group, steric compression can cause slight upfield shifts (shielding) on the involved carbons.
Comparative Data Analysis
The following table isolates the additive nature of these shifts. Note how the introduction of Chlorine at the ortho position (C2) in a phenoxy scaffold creates a "push-pull" dynamic on the C2 carbon (shielded by Oxygen, deshielded by Chlorine).
Table 1: Comparative 13C Chemical Shifts (ppm in CDCl3)
| Carbon Position | Benzene (Ref) | Chlorobenzene | Phenol (Base) | 4-Chlorophenol | 2,4-Dichlorophenoxy* |
| C1 (Ipso-O) | 128.5 | 128.5 (H) | 155.4 | 154.2 | 153.6 |
| C2 (Ortho) | 128.5 | 128.5 (H) | 115.3 | 116.6 | 122.5 (C-Cl) |
| C3 (Meta) | 128.5 | 129.7 | 129.5 | 129.4 | 129.5 (C-H) |
| C4 (Para) | 128.5 | 126.4 | 120.6 | 125.5 (C-Cl) | 125.8 (C-Cl) |
| C5 (Meta) | 128.5 | 129.7 | 129.5 | 129.4 | 127.8 (C-H) |
| C6 (Ortho) | 128.5 | 128.5 (H) | 115.3 | 116.6 | 115.2 (C-H) |
*Values for 2,4-Dichlorophenoxyacetic acid derivatives are approximate and solvent-dependent. Note the diagnostic shift of C2: The strong shielding from the Oxygen (-15 ppm effect) is counteracted by the deshielding of the Chlorine (+6 ppm effect), landing it near ~122 ppm.
Key Diagnostic Signals[2]
-
The C-O Peak (~153-155 ppm): This is the furthest downfield signal. It is relatively insensitive to Cl substitution para to it, but ortho substitution (as in 2,4-D) causes a slight upfield shift (shielding) due to steric compression.
-
The C-Cl Peak (Ortho vs Para):
-
Para-Cl (C4): Appears ~125 ppm. It is shielded by the para relationship to the Oxygen.
-
Ortho-Cl (C2): Appears ~122 ppm. It is strongly shielded by the ortho relationship to Oxygen, despite the direct Cl attachment.
-
Experimental Protocol: Quantitative 13C NMR
A common failure mode in analyzing chlorophenoxy scaffolds is the disappearance of quaternary carbons (C1, C2, C4) due to saturation. These carbons lack attached protons to facilitate relaxation via the dipolar mechanism.
Protocol: "Inverse Gated" Quantitative Workflow
Objective: Maximize S/N for quaternary carbons while eliminating NOE (Nuclear Overhauser Effect) enhancement to ensure integration accuracy.
-
Sample Preparation:
-
Dissolve ~50 mg of sample in 0.6 mL CDCl3 (preferred for resolution) or DMSO-d6 (if solubility is poor).
-
Critical Step: Add 20-30 µL of Cr(acac)3 (0.1 M relaxation agent). This paramagnetic agent bypasses the slow
relaxation of quaternary carbons, reducing recycle delay requirements from 60s to ~5s.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Decoupler ON during acquisition (to remove splitting).
-
Decoupler OFF during delay (to suppress NOE).
-
-
Pulse Angle: 30° (Flip angle).
-
Relaxation Delay (D1):
-
With Cr(acac)3: 2–5 seconds.
-
Without Cr(acac)3: >30 seconds (Required for C-Cl quantification).
-
-
Scans (NS): Minimum 1024 (13C is 1.1% natural abundance).
-
-
Processing:
-
Exponential Line Broadening (LB): 1.0 – 3.0 Hz (improves S/N for quaternary peaks).
-
Visualizations
Diagram 1: Peak Assignment Logic Flow
This decision tree guides the researcher through assigning the chlorophenoxy spectrum based on chemical shift regions.
Caption: Logic flow for assigning chlorophenoxy carbons. Note that C-Cl signals appear in the aromatic region but are distinguished by their quaternary nature (via DEPT/APT).
Diagram 2: Quantitative Experimental Workflow
The relationship between relaxation agents, pulse sequences, and signal integrity.
Caption: Workflow for Quantitative 13C NMR. The addition of Cr(acac)3 is the critical step for accurate integration of chlorophenoxy quaternary carbons.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).
-
Reich, H. J. (2022). 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for Phenol and Chlorobenzene standard spectra). Available at: [Link]
-
Royal Society of Chemistry. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Phys. Chem. Chem. Phys.[2][3] Available at: [Link]
-
University of Ottawa NMR Facility. (2007). How Can I Get a Quantitative 13C NMR Spectrum? (Protocol for Cr(acac)3 usage). Available at: [Link]
Sources
Safety Operating Guide
5-Chloro-2-(3-chlorophenoxy)benzoic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires not just a deep understanding of your molecule, but also a rigorous, safety-first approach to every step of the workflow, including the final, critical stage: disposal. The query for a proper disposal procedure for 5-Chloro-2-(3-chlorophenoxy)benzoic acid highlights a common challenge for researchers working with novel or specialized compounds where specific disposal documentation may not be readily available.
This guide provides a comprehensive framework for establishing a safe and compliant disposal plan for this compound and other chlorinated benzoic acid derivatives. We will move beyond a simple checklist to build a self-validating system of protocols grounded in established chemical safety principles.
Foundational Step: Pre-Disposal Hazard Assessment
Before any disposal action is taken, a thorough risk assessment is mandatory. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). For a compound like this compound, which is a chlorinated aromatic carboxylic acid, we can anticipate several key hazards based on its structural class.
1.1. Key Hazards of Chlorinated Benzoic Acid Derivatives
Based on data for analogous structures, this class of compounds often exhibits the following hazardous properties:
-
Skin and Eye Damage: Benzoic acid and its halogenated derivatives are frequently classified as skin irritants and can cause serious eye damage.[1][2][3][4]
-
Aquatic Toxicity: Many chlorinated organic compounds are very toxic to aquatic life with long-lasting effects.[5] Their improper disposal can lead to significant environmental contamination.
-
Inhalation Hazard: While the solid material may have low volatility, dust generated during handling can cause respiratory irritation.[2][6][7]
1.2. Essential Personal Protective Equipment (PPE)
Given the potential hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation or burns.[2][6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a face shield. | To protect against dust, splashes, and prevent severe eye damage.[5][7] |
| Protective Clothing | A chemically resistant lab coat or apron. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Use only in a chemical fume hood or a well-ventilated area.[5][6][8][9] | To prevent inhalation of dust particles, which can cause respiratory tract irritation.[2][7] |
The Disposal Protocol: A Step-by-Step Guide
Standard laboratory practice and environmental regulations strictly prohibit the drain or regular trash disposal of chlorinated organic compounds.[10][11] These substances must be treated as hazardous waste.
2.1. Waste Accumulation and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container. Chlorinated benzoic acids are incompatible with certain chemical classes.
-
Primary Incompatibilities:
Step-by-Step Waste Collection Procedure:
-
Select a Designated Waste Container: Use a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition with no leaks or cracks.
-
Affix a Hazardous Waste Label: As soon as you designate the container for waste, label it with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[6][11][14]
-
Transfer Waste: Carefully transfer the solid chemical waste into the container using a dedicated scoop or spatula. Perform this transfer inside a chemical fume hood to contain any dust.
-
Seal the Container: Keep the container tightly sealed at all times, except when adding waste.[14]
-
Store Appropriately: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
2.2. Disposal of Contaminated Materials and Empty Containers
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Contaminated Debris: Used gloves, weigh boats, and contaminated paper towels must be placed in a sealed bag and disposed of in the solid hazardous waste container.
-
Empty Containers: The original product container is not truly empty until decontaminated.
-
Perform a "triple rinse" using a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.[14]
-
The first rinseate is considered acutely hazardous and MUST be collected for disposal as liquid hazardous waste.[14] Subsequent rinsates should also be collected.
-
After air-drying, the container can be disposed of according to your institution's policy, often with the label defaced.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental release.
For a small, manageable spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[8][12]
-
Don PPE: Wear the full PPE ensemble described in Section 1.2.
-
Control Dust: Gently moisten the spilled solid with a fine water spray to prevent dust from becoming airborne.[6][12] Do NOT flush the material.
-
Collect the Spill: Carefully sweep or scoop the material into a designated hazardous waste container.[1][5] A HEPA-filter vacuum can also be used for cleanup.[8][12]
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleanup materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[8]
Disposal Decision Workflow
The following diagram outlines the logical workflow for ensuring the safe disposal of this compound or similar chemicals.
Caption: Disposal Decision Workflow for Chlorinated Organic Acids.
This structured approach ensures that every critical safety and compliance checkpoint is met, transforming a procedural task into a cornerstone of your laboratory's safety culture. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[8][12]
References
- SAFETY D
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY D
- Hazardous Waste Management Procedures. (2012).
- SDS of Benzoic Acid: Important Data and Inform
- Safety D
- Safety D
- Hazardous Waste and Disposal. American Chemical Society.
- Procedure for disposing of hazardous waste. Massachusetts Institute of Technology.
- Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
- SAFETY D
- SAFETY DATA SHEET. (2014). National Institute of Standards and Technology.
- Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. (2024). Carl ROTH.
- Benzoic acid AGR. Labbox.
- Household Hazardous Waste (HHW). (2025). US EPA.
- Hazardous Waste Disposal Guide. Dartmouth College.
- SAFETY D
- EHS Program Manual 5.2 - Waste Disposal Procedure. (2020). Weill Cornell Medicine.
- List of Incompatible Chemicals – Labor
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- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. keene.edu [keene.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
